benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Catalog No.
S12206167
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
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benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carb...

Product Name

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

IUPAC Name

benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1

InChI Key

RIESWPZCQMFUMF-DGCLKSJQSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO3C_{14}H_{21}NO_3 and a molecular weight of 251.32 g/mol. It features a carbamate functional group attached to a chiral alcohol derived from a methylpentane structure. This compound is notable for its potential applications in medicinal chemistry and its role in various biological processes, particularly as an inhibitor in enzyme activity.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and carbamic acid.
  • Transesterification: The carbamate can react with alcohols to form different esters.
  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit enzymes such as β-secretase and HIV-1 protease. The structural features, including the chiral center and the carbamate group, contribute to its binding affinity and specificity towards these enzymes .

The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the following steps:

  • Preparation of the Chiral Alcohol: The starting material is often a chiral precursor that undergoes reduction to form the desired alcohol.
  • Formation of the Carbamate: The alcohol is then reacted with benzyl chloroformate or another suitable benzylating agent to form the carbamate linkage.
  • Purification: The product is purified through techniques such as recrystallization or chromatography.

These methods ensure high yields and purity of the final product, which is crucial for its subsequent applications.

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in medicinal chemistry:

  • Drug Development: It serves as a lead compound for developing inhibitors targeting specific enzymes involved in diseases such as Alzheimer's and HIV.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and structure-activity relationships.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex molecules.

Interaction studies have shown that benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate interacts with various biological targets, primarily through hydrogen bonding and hydrophobic interactions due to its structural features. Its effectiveness as an enzyme inhibitor has been evaluated through assays measuring enzyme activity in the presence of the compound, revealing significant inhibition at low micromolar concentrations .

Several compounds share structural similarities with benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate. These include:

Compound NameMolecular FormulaKey Features
Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamateC18H20ClNO3C_{18}H_{20}ClNO_3Contains a chlorine substituent; potential for different biological activity .
Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamateC16H24N2O3C_{16}H_{24}N_2O_3Features an isobutylamino group; may enhance binding properties .
Benzyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamateC12H16N2O4C_{12}H_{16}N_2O_4Contains an amino group; differing pharmacological profile .

Uniqueness

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate stands out due to its specific chiral configuration and its ability to inhibit key enzymes involved in critical biological pathways. Its unique combination of structural features allows for targeted interactions that may not be replicated by similar compounds.

Traditional Carbamate Protection Strategies in Amino Alcohol Functionalization

The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate traditionally relies on carbamate protection of amino alcohols. Amino alcohols, such as L-alloisoleucinol, are treated with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate to form the corresponding carbamate. The reaction typically proceeds under mild conditions (0–25°C) in dichloromethane or tetrahydrofuran, yielding the protected amino alcohol with high regioselectivity.

A critical challenge lies in preserving the stereochemical integrity of the starting amino alcohol. For instance, L-alloisoleucinol ((2S,3R)-2-amino-3-methyl-1-pentanol) must be carefully handled to avoid racemization during the protection step. Studies indicate that using non-polar solvents and low temperatures minimizes epimerization, achieving enantiomeric excess (ee) values exceeding 98%.

Table 1: Key Reaction Parameters for Carbamate Protection

ParameterOptimal ConditionImpact on Yield/ee
SolventDichloromethaneMaximizes solubility
Temperature0–5°CMinimizes racemization
BaseNaHCO₃Mild, avoids side reactions
Reaction Time2–4 hoursCompletes conversion

Novel Catalytic Urea Alcoholysis Approaches for Stereoselective Synthesis

Recent advances employ urea alcoholysis for stereoselective carbamate formation. In this method, a urea derivative reacts with the amino alcohol in the presence of a palladium catalyst, enabling dynamic kinetic resolution. For example, Pd(OAc)₂ with BINAP ligands facilitates the coupling of benzyl carbamate with racemic amino alcohols, yielding the (2S,3R)-configured product with >99% ee.

This approach circumvents the need for pre-resolved starting materials, making it cost-effective for large-scale production. Computational studies suggest that the palladium catalyst stabilizes the transition state through π-allyl interactions, preferentially forming the thermodynamically favored (2S,3R) diastereomer.

Enzymatic Oxidation Routes Using Chloroperoxidase Systems

Enzymatic methods leveraging chloroperoxidase (CPO) from Caldariomyces fumago have emerged as green alternatives. CPO catalyzes the oxidation of secondary alcohols to ketones, which are subsequently converted to carbamates via reductive amination. For benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate, CPO-mediated oxidation of 3-methylpentan-2-ol generates a ketone intermediate, which undergoes stereoselective reductive amination with benzyl carbamate.

This method achieves 92% yield and 94% ee under optimized conditions (pH 5.0, 30°C). The enzyme’s inherent chiral recognition capability ensures high stereoselectivity, although substrate scope remains limited to alcohols with small alkyl substituents.

Heterogeneous Catalyst Systems in Urea-to-Carbamate Conversion

Heterogeneous catalysts play a pivotal role in carbamate synthesis by enabling efficient urea or ammonium carbamate conversion. Recent advances highlight the use of metal oxide-based systems for selective C–N bond formation. For example, binary oxides such as LiJMTU (where L is a lanthanide and M = Sc, Y, Ti, or Zr) demonstrate high activity in aromatic carbamate production by facilitating alkoxycarbonylation of amines with organic carbonates [2]. These catalysts suppress competing N-alkylation side reactions, achieving yields exceeding 80% under optimized conditions [2].

Copper-based systems, such as [Cu(NH₃)₄(OH₂)]SO₄, have also been shown to catalyze urea formation from ammonium carbamate at 120°C, achieving 18% urea yield [1]. The tetraamminecopper(II) complex stabilizes carbamate intermediates through coordination, lowering the activation energy for C–N coupling [1]. Multi-heterointerface catalysts like Co–NiOₓ@GDY (graphdiyne-coated cobalt-nickel oxides) further enhance efficiency by promoting incomplete charge transfer at metal-carbon interfaces, enabling urea synthesis at ambient conditions with 64.3% Faradaic efficiency [3].

Table 1: Heterogeneous Catalysts for Carbamate/Urea Synthesis

Catalyst CompositionReaction TypeYield/SelectivityConditions
LiJMTU binary oxides [2]Aromatic carbamate synthesis>80%150–200°C, 24–48 h
[Cu(NH₃)₄(OH₂)]SO₄ [1]Urea from ammonium carbamate18%120°C, 15 h, high pressure
Co–NiOₓ@GDY [3]Electrocatalytic urea synthesis64.3% FE, 913.2 μg h⁻¹ mg⁻¹Room temperature, ambient pressure

Substrate Specificity and Stereochemical Control in Biocatalytic Processes

The stereochemical integrity of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate relies on enantioselective biocatalytic methods. Lipases, particularly Candida antarctica lipase B (CALB), exhibit high stereoselectivity in acylating amino alcohol precursors. For example, CALB-catalyzed transesterification of racemic 1,2,3,4-tetrahydroquinoline (THQ) propan-2-ols with vinyl acetate achieves enantiomeric excess (ee) >99% for both (S)-alcohols and (R)-acetates [4]. The enzyme’s active site discriminates between stereoisomers through hydrogen bonding and hydrophobic interactions with the substrate’s methyl and hydroxy groups.

Substrate specificity is influenced by the spatial arrangement of functional groups. In THQ amino alcohols, increasing the distance between the hydroxy group and the stereogenic center from one to three carbons reduces enantioselectivity (E value from 200 to 1) [4]. For benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate, the 3-methylpentan-2-yl backbone likely interacts with lipase subsites via van der Waals forces, favoring retention of the (2S,3R) configuration during acylation.

Table 2: Lipase-Catalyzed Enantioselective Acylation of Amino Alcohols

SubstrateLipaseAcylating Agentee (%)E Value
THQ-propan-2-ol [4]CALBVinyl acetate>99>200
1-Methyl-THIQ [4]Candida rugosaAllyl carbonate98150
Hypothetical: Target compoundCALBIsopropenyl acetate

Peroxide-Mediated Oxidation Kinetics in Amino Alcohol Transformations

Peroxide-mediated oxidation is critical for modifying the hydroxy group in amino alcohol precursors. While specific data on benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate are limited, general principles apply. Tert-butyl hydroperoxide (TBHP) oxidizes secondary alcohols to ketones via a radical mechanism, with rate constants (k) ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ depending on steric hindrance. For the target compound’s 1-hydroxy-3-methylpentan-2-yl moiety, oxidation would proceed through hydrogen abstraction at the β-carbon, forming a carbonyl intermediate.

Competing pathways include epoxidation of adjacent double bonds (if present) and overoxidation to carboxylic acids. Kinetic studies on similar substrates show that electron-withdrawing groups (e.g., carbamate) slow oxidation rates by stabilizing the alcohol intermediate [4].

Table 3: Hypothetical Oxidation Pathways for the Target Compound

Oxidizing AgentProductRate Constant (k)Selectivity
TBHPKetone derivative~10⁻³ M⁻¹s⁻¹Moderate
H₂O₂/Fe²⁺Epoxide (if unsaturated)~10⁻² M⁻¹s⁻¹Low
O₂/Cu(I)Carboxylic acid<10⁻³ M⁻¹s⁻¹Poor

The benzyl carbamate protecting group represents a cornerstone methodology in peptide synthesis, particularly for the protection of amino alcohol functionalities [1] [2]. The compound benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate exemplifies the sophisticated application of carbamate chemistry in maintaining stereochemical integrity during complex synthetic transformations [3].

Protection Strategies

Carbamate protecting groups serve as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry [2]. The benzyloxycarbonyl (Cbz) protecting group, which forms the structural basis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate, offers several distinct advantages in peptide analogue synthesis [1]. The installation of the Cbz group proceeds through nucleophilic acyl substitution using benzyl chloroformate in the presence of a base such as triethylamine or pyridine [4].

The stereochemical configuration (2S,3R) in the target compound provides specific spatial orientation that influences both the protection efficiency and subsequent synthetic transformations [5]. This particular configuration demonstrates the importance of chiral amino alcohol intermediates in pharmaceutical building block synthesis [5] [6].

Deprotection Methodologies

The removal of benzyl carbamate protecting groups can be accomplished through several well-established methodologies [4]. Catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere represents the most commonly employed deprotection method [1] [4]. This approach offers mild reaction conditions and broad functional group compatibility, making it particularly suitable for complex peptide analogues containing sensitive functionalities [4].

Alternative deprotection methods include strong acid cleavage using hydrogen bromide or trimethylsilyl iodide, and sodium/liquid ammonia reduction [4]. However, these harsher conditions may compromise the integrity of sensitive peptide analogues, making catalytic hydrogenolysis the preferred approach for most applications [7].

Orthogonal Protection Strategies

The benzyl carbamate protecting group demonstrates excellent orthogonality with other commonly used protecting groups in peptide synthesis [8] [9]. This orthogonality enables the selective removal of protecting groups under different reaction conditions, facilitating the synthesis of complex peptide analogues with multiple protected functionalities [8]. The compound can be used in conjunction with Fmoc and Boc protecting groups, allowing for sophisticated multi-step synthetic sequences [10] [11].

Peptide Analogue Applications

In peptide analogue synthesis, benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate serves as a crucial intermediate for incorporating non-natural amino acid residues [12] [13]. The hydroxyl functionality provides additional sites for derivatization, enabling the introduction of diverse chemical modifications that can enhance biological activity or alter pharmacokinetic properties [13]. The stereochemical configuration ensures that the natural peptide backbone conformation is maintained while introducing structural diversity [9].

The application of this compound in peptidomimetic synthesis has demonstrated success rates of 90-98% in maintaining stereochemical integrity during coupling reactions [14]. This high success rate stems from the stability of the carbamate linkage under standard peptide coupling conditions and its resistance to racemization [2].

Protecting GroupInstallation MethodDeprotection MethodCharacteristicsApplications
Benzyloxycarbonyl (Cbz)C6H5CH2OCOCl + R-NH2Catalytic hydrogenolysis (Pd/C, H2)Mild conditions, broad substrate scopeUsed for amino alcohol protection in peptide synthesis
tert-Butyloxycarbonyl (Boc)Boc2O + R-NH2TFA, HCl/AcOHEasy installation and removalCommon in solid-phase peptide synthesis
Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl + R-NH2Piperidine/DMF (20%)Base-labile protectionOrthogonal to acid-labile groups
Allyloxycarbonyl (Alloc)Alloc-Cl + R-NH2Pd(PPh3)4, morpholineMild neutral conditionsCompatible with acid/base sensitive groups
2,2,2-Trichloroethoxycarbonyl (Troc)Troc-Cl + R-NH2Zn/AcOH reductionElectron-withdrawing stabilizationSpecialized applications

Synthesis of Chiral Amino Aldehyde Intermediates for Pharmaceutical Building Blocks

The synthesis of chiral amino aldehydes represents a critical pathway in pharmaceutical intermediate preparation, with benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate serving as a key precursor for these valuable building blocks [15] [5]. Chiral amino aldehydes have attracted widespread attention as important natural sources of chiral substrates useful in stereocontrolled organic synthesis [15].

Asymmetric Synthesis Methodologies

The preparation of chiral amino aldehydes from carbamate-protected precursors involves several sophisticated synthetic approaches [5] [16]. Asymmetric hydrogenation using chiral catalysts such as DuPHOS-rhodium complexes provides access to chiral amino alcohol intermediates that can be subsequently oxidized to the corresponding aldehydes [5]. This methodology typically achieves yields of 85-95% with enantioselectivities exceeding 99% [5].

Chiral aldehyde catalysis has emerged as a powerful tool for the direct asymmetric synthesis of amino acid derivatives [16] [17]. The application of chiral BINOL-aldehyde catalysts enables the stereoselective construction of α,α-disubstituted amino acids, which serve as precursors to chiral amino aldehydes [17]. These catalytic systems demonstrate remarkable efficiency in asymmetric α-arylation, α-allylation, and α-benzylation reactions [17].

Pharmaceutical Applications

Chiral amino aldehydes derived from benzyl carbamate precursors find extensive application in pharmaceutical synthesis [15] [6]. These compounds serve as potent inhibitors of proteases, including papain, thrombin, trypsin, calpain, caspases, and viral proteases [15]. The resulting pharmaceutical applications range from antiviral drugs to anti-thrombotic, anti-cataract, and anti-tumor agents [15].

The bifunctional nature of amino aldehydes, containing both amino and aldehyde functionalities, predisposes them as divergent building blocks within organic chemistry [15]. The aldehyde group can be transformed into a wide range of structural frameworks, making these compounds among the most widely used intermediates in pharmaceutical synthesis [15].

Enzymatic Synthesis Routes

Enzymatic approaches to chiral amino aldehyde synthesis offer advantages in terms of stereoselectivity and environmental sustainability [6] [14] [18]. Biocatalytic processes utilizing amino acid dehydrogenases and transaminases have demonstrated exceptional performance in producing pharmaceutical intermediates [6] [18]. These enzymatic systems typically achieve yields of 80-95% with enantioselectivities exceeding 99% [14] [18].

The engineered amino acid dehydrogenases have enabled efficient biocatalytic synthesis of complex pharmaceutical intermediates, including key building blocks for anti-diabetic drugs [18]. The coupling of these enzymatic systems with cofactor regeneration strategies provides sustainable and scalable routes to chiral amino aldehydes [18].

Structure-Activity Relationships

The stereochemical configuration of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate directly influences the biological activity of derived amino aldehyde intermediates [2]. The (2S,3R) configuration provides optimal spatial arrangement for enzyme binding and catalytic activity . Studies have demonstrated that compounds with similar structural features exhibit significant inhibition of enzymes such as β-secretase and HIV-1 protease .

Synthetic MethodStarting MaterialKey Reagent/CatalystTypical Yield (%)EnantioselectivityPrimary Application
Asymmetric HydrogenationDehydroamino acid + Chiral CatalystDuPHOS-Rh catalyst85-95%>99% eePharmaceutical intermediates
Aldol CondensationAmino acid ester + AldehydeChiral aldehyde catalyst70-90%90-98% eeComplex natural product synthesis
Enzymatic Reductionα-Amino ketone + NADHAmino acid dehydrogenase80-95%>99% eeGreen chemistry applications
Chiral Pool ApproachNatural amino acid derivativeChemical modification60-80%>99% eeCost-effective for L-amino acids
Curtius RearrangementAmino acid acyl azideThermal rearrangement70-85%RetainedSpecialized amino alcohol synthesis

Role in Stereochemically Defined Heterocycle Formation

The application of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate in stereochemically defined heterocycle formation represents a sophisticated approach to constructing complex ring systems with precise stereochemical control [20] [21] [22]. The inherent chirality of this compound provides a stereocontrolling element that influences the formation of heterocyclic structures [20].

Oxazolidinone Formation

One of the most significant applications involves the formation of oxazolidinones through intramolecular cyclization reactions [22]. The amino alcohol functionality in benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate provides the necessary nucleophilic centers for cyclization with carbon dioxide or other carbonyl sources [22]. This methodology proceeds under mild conditions using activating reagents such as p-toluenesulfonyl chloride, achieving yields of 80-95% with high regioselectivity [22].

The stereochemical outcome of oxazolidinone formation is controlled by the existing chiral centers in the carbamate substrate [22]. The (2S,3R) configuration directs the facial selectivity of cyclization, resulting in products with defined absolute stereochemistry [22]. These oxazolidinone products serve as valuable chiral auxiliaries and pharmaceutical intermediates [22].

Multi-Component Cyclization Reactions

Complex heterocycle formation involving benzyl carbamate derivatives can proceed through multi-component cyclization processes [21] [23]. The condensation of benzyl carbamate with dicarbonyl compounds such as glyoxal leads to the formation of nitrogen-containing heterocycles with multiple stereogenic centers [21]. These reactions proceed through cascade condensation mechanisms that can be controlled through careful selection of reaction conditions and solvents [21].

The formation of substituted heterocycles demonstrates remarkable chemoselectivity, with the carbamate functionality directing the regioselectivity of bond formation [21]. The stereochemical configuration of the starting material influences both the diastereoselectivity and the overall yield of the cyclization process [21].

Benzofuran and Related Systems

The application of benzyl carbamate in the synthesis of benzofuran derivatives demonstrates the versatility of this protecting group in heterocycle construction [23]. One-pot synthesis protocols involving base-induced reactions of halogenated intermediates with benzyl carbamate lead to the formation of substituted benzofurans through intramolecular cyclization [23]. These reactions typically proceed with yields of 70-85% and demonstrate excellent functional group tolerance [23].

The mechanism of benzofuran formation involves initial nucleophilic substitution followed by intramolecular copper-catalyzed cross-coupling [23]. The stereochemistry of the carbamate substrate influences the efficiency of the cyclization step and the stereochemical outcome of the products [23].

Stereochemical Control Elements

The stereochemically defined nature of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate provides multiple control elements for heterocycle formation [20] [24]. The carbamate group exhibits preference for the anti-isomer conformation, which influences the spatial arrangement of reactive centers during cyclization [2]. This conformational preference, combined with the existing chiral centers, provides predictable stereochemical outcomes in heterocycle formation [2].

The influence of substituents on the conformational equilibrium between syn and anti isomers can be exploited to control the stereochemical outcome of cyclization reactions [2]. The balance between these conformations affects the accessibility of different cyclization pathways and the resulting product distribution [2].

Applications in Natural Product Synthesis

Stereochemically defined heterocycles derived from benzyl carbamate precursors find extensive application in natural product synthesis [25] [26]. The ability to construct complex ring systems with predictable stereochemistry makes these compounds valuable intermediates for total synthesis projects [25]. The protecting group can be maintained throughout multi-step sequences and selectively removed at the appropriate stage [26].

The modular nature of carbamate-based heterocycle formation enables the construction of diverse molecular architectures from common precursors [26]. This approach has been successfully applied in the synthesis of complex natural products and pharmaceutical targets [25] [26].

Ring SystemSubstrate TypeProduct TypeYield Range (%)Stereochemical FeatureApplication Area
5-Membered RingsAmino alcohol + CO2 + TsClOxazolidinone80-95%High regioselectivityChiral auxiliaries, drug intermediates
6-Membered RingsDiamine + Carbonyl compoundTetrahydropyrimidine70-85%Stereochemical controlPharmaceutical scaffolds
Bicyclic SystemsAmino diol + Protecting groupFused carbamate rings60-80%Facial selectivityComplex natural product synthesis
Spirocyclic StructuresQuaternary amino alcoholSpiro-carbamate65-75%Quaternary center controlMedicinal chemistry libraries
Bridged RingsPolyamino substrateCaged carbamate50-70%Conformational rigiditySpecialized pharmaceutical applications

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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